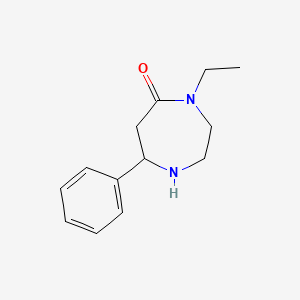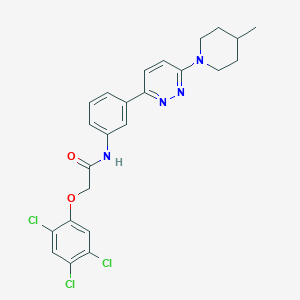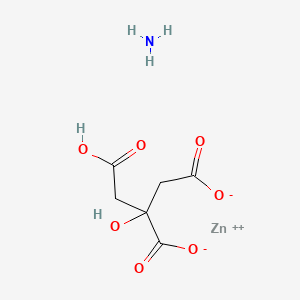
Zinc ammonium citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc ammonium citrate is a coordination compound formed by the reaction of zinc oxide, citric acid, and ammonia. It is known for its applications in various fields, including agriculture, medicine, and industrial processes. This compound is particularly valued for its role as a micronutrient in plant growth and as a leaching agent in metallurgical processes.
准备方法
Synthetic Routes and Reaction Conditions: Zinc ammonium citrate can be synthesized by reacting zinc oxide with citric acid in the presence of ammonia. The process involves the following steps:
- Dissolve zinc oxide in water and add citric acid while stirring until the solution becomes transparent.
- Gradually introduce ammonia water to the solution, heating it to boiling and then concentrating it.
- Allow the solution to cool naturally and add the remaining ammonia water slowly to obtain a transparent liquid.
- Dry the transparent liquid in an oven to remove water, cool the resulting solid, and crush it to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The raw materials used include zinc oxide, citric acid, and ammonia water. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process is environmentally friendly, with no harmful residues .
化学反应分析
Types of Reactions: Zinc ammonium citrate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Leaching: Acts as a leaching agent for zinc from ores.
Precipitation: Can precipitate zinc hydroxide in the presence of ammonia
Common Reagents and Conditions:
Complexation: Involves citric acid and metal ions under aqueous conditions.
Leaching: Utilizes ammonium citrate solutions at elevated temperatures and specific pH levels.
Precipitation: Requires ammonia and zinc ions in aqueous solutions
Major Products:
Complexation: Metal-citrate complexes.
Leaching: Zinc ions in solution.
Precipitation: Zinc hydroxide
科学研究应用
Zinc ammonium citrate has diverse applications in scientific research:
Chemistry: Used as a leaching agent for extracting zinc from ores and as a complexing agent in various reactions
Biology: Serves as a micronutrient in plant growth, enhancing nutrient absorption and soil conditioning.
Medicine: Investigated for its potential in zinc supplementation and treatment of zinc deficiency.
Industry: Employed in the production of fertilizers, foliar sprays, and soil conditioners.
作用机制
The mechanism of action of zinc ammonium citrate involves its ability to form stable complexes with metal ions, enhancing their solubility and availability. In biological systems, it acts as a source of zinc, which is essential for various enzymatic reactions and cellular processes. The compound’s effectiveness in leaching processes is attributed to its ability to dissolve metal ions from ores, facilitated by the citrate and ammonium ions .
相似化合物的比较
Zinc citrate: Used in dietary supplements and has similar complexation properties.
Ammonium ferric citrate: Used in cell culture and as a source of iron.
Diammonium hydrogen citrate: Utilized in various industrial applications.
Uniqueness: Zinc ammonium citrate is unique due to its dual role as a micronutrient and a leaching agent. Its ability to enhance nutrient absorption in plants and effectively extract zinc from ores sets it apart from other similar compounds .
属性
CAS 编号 |
68134-01-0 |
|---|---|
分子式 |
C6H9NO7Zn |
分子量 |
272.5 g/mol |
IUPAC 名称 |
zinc;azane;2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O7.H3N.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3;/q;;+2/p-2 |
InChI 键 |
HKCOOGQWXRQBHJ-UHFFFAOYSA-L |
规范 SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.N.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
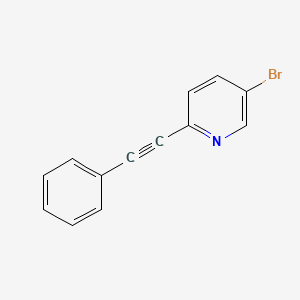
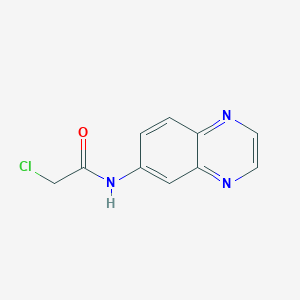
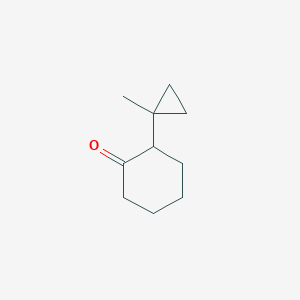

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)
![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)
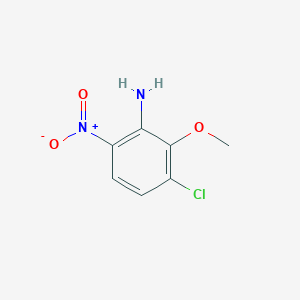
![Benzonitrile, 4-[(phenylimino)methyl]-](/img/structure/B14129998.png)
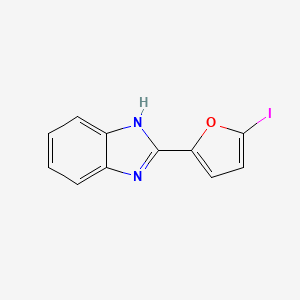
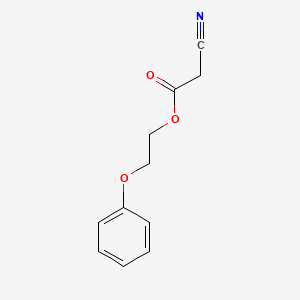
![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)
